4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine
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Overview
Description
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine is a complex organic compound featuring a unique structure that combines a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the octahydropyrrolo[3,4-c]pyrrole core. One common method involves the thermolysis of N-phthalimidoaziridines, which can be synthesized from 3,5-disubstituted 1,2,4-oxadiazoles . The cyclopropyl group is introduced through a cyclopropanation reaction, and the dimethylpyrimidine moiety is added via a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thermolysis step and the development of efficient catalytic systems for the cyclopropanation and condensation reactions.
Chemical Reactions Analysis
Types of Reactions
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyrimidine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and the pyrimidine ring can participate in binding interactions with biological macromolecules, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
4-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5,6-dimethylpyrimidine: can be compared with other pyrimidine derivatives and cyclopropyl-containing compounds.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds share the core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: These compounds often exhibit unique reactivity due to the strain in the cyclopropyl ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropyl group and a pyrimidine ring in a single molecule is relatively rare, making this compound a valuable target for further research and development.
Properties
IUPAC Name |
2-cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-10-11(2)16-9-17-15(10)19-7-12-5-18(14-3-4-14)6-13(12)8-19/h9,12-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEZXTRIXTWRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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